alpha-Acetylmethadol hydrochloride
Overview
Description
. It is structurally similar to methadone and is used primarily in the treatment of opioid addiction. Alpha-Acetylmethadol Hydrochloride is a Schedule I controlled substance in the United States, indicating its high potential for abuse and dependence.
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-Acetylmethadol Hydrochloride is synthesized through a series of chemical reactions starting from benzene derivatives. The reaction conditions typically require the use of strong bases and organic solvents under controlled temperatures.
Industrial Production Methods: In industrial settings, the synthesis of this compound is carried out in large reactors with precise control over reaction parameters such as temperature, pressure, and pH. The process is optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions: Alpha-Acetylmethadol Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents.
Substitution: Nucleophilic substitution reactions are facilitated by strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions include various intermediates and by-products, which are further purified to obtain the final compound.
Scientific Research Applications
Alpha-Acetylmethadol Hydrochloride has several scientific research applications, including its use in chemistry, biology, medicine, and industry.
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying opioid receptor interactions.
Biology: Research on its effects on the central nervous system helps in understanding opioid addiction and tolerance.
Medicine: It is used in the treatment of opioid addiction and as a tool for studying pain management.
Industry: Its synthesis and production processes are studied to improve efficiency and reduce environmental impact.
Mechanism of Action
Alpha-Acetylmethadol Hydrochloride is similar to other synthetic opioids such as methadone, levomethadyl acetate, and buprenorphine. it is unique in its chemical structure and pharmacokinetic properties, which contribute to its prolonged duration of action and reduced potential for abuse compared to other opioids.
Comparison with Similar Compounds
Methadone
Levomethadyl Acetate
Buprenorphine
Properties
IUPAC Name |
[(3R,6R)-6-(dimethylamino)-4,4-diphenylheptan-3-yl] acetate;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO2.ClH/c1-6-22(26-19(3)25)23(17-18(2)24(4)5,20-13-9-7-10-14-20)21-15-11-8-12-16-21;/h7-16,18,22H,6,17H2,1-5H3;1H/t18-,22-;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXBPQRGCVJOTNT-TVNLMDKXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(C[C@@H](C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53757-35-0 | |
Record name | alpha-Acetylmethadol hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053757350 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | .ALPHA.-ACETYLMETHADOL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3SA3GLL5HG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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